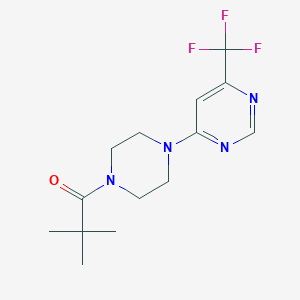

2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O/c1-13(2,3)12(22)21-6-4-20(5-7-21)11-8-10(14(15,16)17)18-9-19-11/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYQKZZAOWFDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrimidine ring with the trifluoromethyl group, followed by the introduction of the piperazine moiety. The final step involves the attachment of the 2,2-dimethylpropan-1-one group. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- 2,2-Dimethyl-1-(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)propan-1-one

- 2,2-Dimethyl-1-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)propan-1-one

- 2,2-Dimethyl-1-(4-(6-ethylpyrimidin-4-yl)piperazin-1-yl)propan-1-one

Uniqueness

The presence of the trifluoromethyl group in 2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to certain targets .

Biological Activity

2,2-Dimethyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring and a trifluoromethyl-substituted pyrimidine moiety. Its molecular formula is , and it has a molecular weight of approximately 321.34 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Recent studies suggest that it acts as an inhibitor of certain kinases, which are crucial for cell proliferation and survival.

Target Kinases

- HER Family Kinases : Similar compounds have shown efficacy against HER family kinases, which are implicated in various cancers.

- PI3K/mTOR Pathway : The compound may also influence the PI3K/mTOR signaling pathway, which is vital for cell growth and metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 3.8 | Inhibition of cell cycle progression |

| HCT116 (Colon Cancer) | 4.5 | Suppression of tumor growth through kinase inhibition |

These results indicate that the compound effectively inhibits cancer cell proliferation and induces apoptosis.

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models:

- Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells.

- Model : In vitro studies using SH-SY5Y neuroblastoma cells showed a reduction in cell death induced by oxidative agents when treated with the compound.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in combination with existing chemotherapeutics:

- Study Design : A combination therapy approach was tested in mouse models with xenografted tumors.

- Findings : The combination significantly reduced tumor volume compared to monotherapy, suggesting a synergistic effect.

Q & A

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent choice, and catalyst loading) for each synthetic step. For example, use palladium catalysts for coupling reactions and dichloromethane or dimethylformamide as solvents for improved solubility . Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity . Purify final products using column chromatography with gradient elution or recrystallization in aprotic solvents .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and purity. Mass spectrometry (MS) provides molecular weight validation . For crystallographic analysis, use single-crystal X-ray diffraction with SHELXL for refinement, especially for resolving hydrogen bonding and steric effects in the piperazine-pyrimidine core .

Q. Which in vitro assays are suitable for initial evaluation of kinase inhibitory activity?

- Methodological Answer : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure inhibition of ATP binding. Determine IC₅₀ values via dose-response curves. Include positive controls like LY294002 for PI3K inhibition studies . Validate target engagement using surface plasmon resonance (SPR) to quantify binding affinity .

Q. How can solubility challenges during biological testing be mitigated?

- Methodological Answer : Use co-solvents such as DMSO (≤1% v/v) to enhance aqueous solubility. For in vitro assays, formulate with β-cyclodextrin derivatives to improve bioavailability. Characterize solubility profiles via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. How to resolve discrepancies between in vitro enzyme inhibition and cellular activity data?

- Methodological Answer : Investigate membrane permeability using Caco-2 cell assays or parallel artificial membrane permeability assays (PAMPA). Assess metabolic stability via liver microsome incubations with LC-MS/MS analysis to identify degradation products . Adjust logP values by introducing hydrophilic substituents (e.g., hydroxyl groups) while maintaining target affinity .

Q. How to design a structure-activity relationship (SAR) study targeting the pyrimidine moiety?

- Methodological Answer : Synthesize analogs with systematic substitutions at the pyrimidine C-4 and C-6 positions (e.g., replacing trifluoromethyl with cyano or methyl groups). Evaluate activity using kinase panels and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy . Prioritize analogs with >10-fold selectivity over off-target kinases .

Q. How to apply SHELXL for high-resolution refinement of a twinned crystal structure?

Q. How to integrate computational chemistry in predicting binding modes to PI3K?

- Methodological Answer : Perform molecular docking (e.g., Glide or GOLD) using PI3Kα crystal structures (PDB: 4L23). Conduct molecular dynamics (MD) simulations (50 ns) in explicit solvent to assess binding stability. Compare with known inhibitors (e.g., GDC-0941) to identify key interactions (e.g., hinge-region hydrogen bonds) .

Q. How to scale up synthesis from laboratory to pilot scale?

- Methodological Answer : Transition from batch to continuous flow chemistry for coupling steps to enhance reproducibility. Optimize residence times and catalyst recycling using microreactors. For workup, implement centrifugal partition chromatography (CPC) for large-scale purification .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent IC₅₀ values across enzyme inhibition assays?

- Methodological Answer :

Standardize assay conditions (e.g., ATP concentration, pH, and temperature). Validate enzyme activity with a reference inhibitor in each run. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Repeat assays with freshly prepared compound stocks to exclude degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.